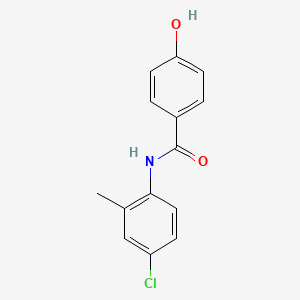

N-(4-chloro-2-methylphenyl)-4-hydroxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-(4-chloro-2-methylphenyl)-4-hydroxybenzamide involves several chemical reactions, with researchers exploring different pathways to optimize yield and purity. A related compound, 4-Chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, was synthesized and characterized using methods such as H-1 NMR, C-13 NMR, MS, IR, and X-ray diffraction, highlighting the complex steps involved in the synthesis of such compounds (He et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(4-chloro-2-methylphenyl)-4-hydroxybenzamide has been determined through various spectroscopic techniques and computational methods. For example, the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide was elucidated using single-crystal X-ray diffraction and DFT calculations, demonstrating the influence of intermolecular interactions on molecular geometry (Karabulut et al., 2014).

Chemical Reactions and Properties

Research on N-(4-chloro-2-methylphenyl)-4-hydroxybenzamide and related compounds focuses on understanding their chemical reactions and properties. For instance, the stability of metabolically-generated N-(hydroxymethyl) compounds was investigated using a series of N-methylbenzamides, providing insights into the metabolic pathways and stability of such compounds (Ross et al., 1983).

Physical Properties Analysis

Chemical Properties Analysis

The chemical properties of N-(4-chloro-2-methylphenyl)-4-hydroxybenzamide, including its reactivity with other chemicals, stability under various conditions, and potential for forming derivatives, are areas of active research. Studies on compounds like 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide, which shares structural similarities, aim to modify its chemical structure to improve biological effects, demonstrating the ongoing efforts to enhance the utility of such compounds (Galkina et al., 2014).

Wissenschaftliche Forschungsanwendungen

Biosensing Applications

A study by Karimi-Maleh et al. (2014) developed a high-sensitive biosensor using a novel modified carbon paste electrode for the electrocatalytic determination of glutathione in the presence of piroxicam. This biosensor, based on FePt/CNTs nanocomposite/N-(4-hydroxyphenyl)-3,5-dinitrobenzamide, exhibited potent and persistent electron mediating behavior, demonstrating the potential of N-(4-chloro-2-methylphenyl)-4-hydroxybenzamide derivatives in electrochemical biosensing applications (Karimi-Maleh et al., 2014).

Environmental Analysis

Ye et al. (2008) developed a sensitive method using an on-line solid-phase extraction-high-performance liquid chromatography-tandem mass spectrometry system to measure concentrations of various environmental phenols, including derivatives of N-(4-chloro-2-methylphenyl)-4-hydroxybenzamide, in human milk. This method highlights the compound's relevance in environmental health and safety assessments (Ye et al., 2008).

Eigenschaften

IUPAC Name |

N-(4-chloro-2-methylphenyl)-4-hydroxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c1-9-8-11(15)4-7-13(9)16-14(18)10-2-5-12(17)6-3-10/h2-8,17H,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUFGLLCXIHPGKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Chloro-2-methylphenyl)-4-hydroxybenzamide, AldrichCPR | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3R*,4R*)-3-hydroxy-1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]pyrazine-2-carboxamide](/img/structure/B5536336.png)

![N,N-dimethyl-2-(2-{1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)ethanamine](/img/structure/B5536351.png)

![9-(1,2,3,4-tetrahydro-8-quinolinylcarbonyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5536355.png)

![2-[4-(cyclopropylcarbonyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B5536358.png)

![2-methyl-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5536366.png)

![5-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5536373.png)

![N-(4-acetylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]butanamide](/img/structure/B5536382.png)

![(3S*,4R*)-4-(3-fluorophenyl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]pyrrolidine-3-carboxylic acid](/img/structure/B5536383.png)

![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5536386.png)

![6-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}nicotinic acid](/img/structure/B5536399.png)

![2-[(4-ethylphenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5536404.png)